molecular formula C17H22O2 B14397731 3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one CAS No. 88174-64-5

3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one

Cat. No.: B14397731
CAS No.: 88174-64-5
M. Wt: 258.35 g/mol
InChI Key: YRINHCRTVKZNBB-UHFFFAOYSA-N
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Description

3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one is a complex organic compound characterized by its unique structure, which includes multiple methyl groups and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst. The hydroxyl group can be introduced through a subsequent hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction can yield an alcohol.

Scientific Research Applications

3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, potentially modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2,4,5-trimethylhexane
  • 1-Cyclopropylbutane
  • 3-Ethyl-2,5-dimethyl-4-propylheptane

Uniqueness

What sets 3’-Ethyl-5-hydroxy-2’,4’,6’-trimethyl-1,6-dihydro[1,1’-biphenyl]-3(2H)-one apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

88174-64-5

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

5-(3-ethyl-2,4,6-trimethylphenyl)-3-hydroxycyclohex-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-5-16-10(2)6-11(3)17(12(16)4)13-7-14(18)9-15(19)8-13/h6,9,13,18H,5,7-8H2,1-4H3

InChI Key

YRINHCRTVKZNBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1C)C)C2CC(=CC(=O)C2)O)C

Origin of Product

United States

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